A Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC: A Key Building Block in RNA Synthesis
A Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC: A Key Building Block in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a crucial modified nucleoside for the chemical synthesis of RNA oligonucleotides. This document details its chemical properties, its central role in solid-phase phosphoramidite (B1245037) chemistry, and provides detailed experimental protocols for its use and subsequent deprotection.
Introduction: The Role of Protecting Groups in RNA Synthesis
The chemical synthesis of RNA is a complex, multi-step process that relies on the precise and controlled assembly of ribonucleoside building blocks. To achieve this, reactive functional groups on the nucleoside that are not involved in the desired coupling reaction must be temporarily masked with protecting groups. 5'-O-DMT-2'-O-TBDMS-Bz-rC is a derivative of cytidine (B196190) that has been strategically modified with three such protecting groups, each serving a specific purpose in the widely used phosphoramidite method of oligonucleotide synthesis.
The key protecting groups are:
-
5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-hydroxyl for the subsequent coupling reaction.[1]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): This silyl (B83357) ether protects the 2'-hydroxyl group of the ribose. The 2'-hydroxyl is a key feature of RNA that distinguishes it from DNA, and its protection is essential to prevent unwanted side reactions and chain branching during synthesis.[2]
-
N-Benzoyl (Bz): This group protects the exocyclic amine of the cytosine base, preventing it from reacting during the phosphoramidite coupling steps.[3][4]
This strategic protection scheme allows for the highly efficient and sequential addition of ribonucleotides to a growing RNA chain on a solid support.
Chemical and Physical Properties
A summary of the key quantitative data for 5'-O-DMT-2'-O-TBDMS-Bz-rC is presented in the table below.
| Property | Value |
| Molecular Formula | C43H49N3O8Si |
| Molecular Weight | 763.95 g/mol [5][6][7] |
| CAS Number | 81256-87-3[5][7] |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
| Storage Conditions | Powder: 4°C, sealed from moisture and light. In solvent: -20°C to -80°C.[5][6] |
The Workflow of Solid-Phase RNA Synthesis
The use of 5'-O-DMT-2'-O-TBDMS-Bz-rC is central to the cyclical process of solid-phase RNA synthesis. The following diagram illustrates the logical flow of this process.
Caption: Workflow of solid-phase RNA synthesis using protected phosphoramidites.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages involving 5'-O-DMT-2'-O-TBDMS-Bz-rC.
Solid-Phase RNA Synthesis Cycle
This cycle is typically performed on an automated DNA/RNA synthesizer. The protocol for a single coupling cycle is as follows:
1. Detritylation:
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound RNA chain is treated with the TCA solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.
-
Duration: 60-120 seconds.
2. Coupling:
-
Reagents:
-
5'-O-DMT-2'-O-TBDMS-Bz-rC phosphoramidite solution (e.g., 0.1 M in acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the support-bound RNA chain. This forms a phosphite (B83602) triester linkage.
-
Duration: 5-10 minutes.[8] A longer coupling time is often required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-O-TBDMS group.[9]
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of deletion mutations (n-1 shortmers) in the final product.[1]
-
Duration: 30-60 seconds.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.[1]
-
Duration: 30-60 seconds.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the fully protected RNA oligonucleotide is cleaved from the solid support and the protecting groups are removed in a multi-step process.
Step 1: Cleavage from Support and Removal of Phosphate and Base Protecting Groups
-
Reagent: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v) is commonly used for "ultrafast" deprotection. Alternatively, a 3:1 mixture of concentrated ammonium hydroxide and ethanol (B145695) can be used for standard deprotection.[10]
-
Procedure: The solid support is transferred to a sealed vial containing the deprotection solution. The mixture is heated. This treatment cleaves the succinyl linker, releasing the oligonucleotide from the support. It also removes the β-cyanoethyl groups from the phosphate backbone and the benzoyl (Bz) group from the cytosine base.
-
Conditions:
Step 2: Removal of the 2'-O-TBDMS Protecting Group
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: The crude, deprotected oligonucleotide is dissolved in the TEA·3HF solution and heated. This fluoride-based reagent specifically cleaves the silyl ether bond of the TBDMS group.
-
Conditions: 65°C for 2.5 hours.[5]
The following diagram illustrates the deprotection logic.
Caption: Stepwise deprotection pathway for synthetic RNA.
Purification
Following deprotection, the crude RNA oligonucleotide is purified to remove failure sequences, salts, and residual protecting groups. High-Performance Liquid Chromatography (HPLC) is a common method for this.
-
Method: Anion-exchange or reverse-phase HPLC can be used. Reverse-phase HPLC is often preferred when the DMT group is left on the 5'-terminus during deprotection (DMT-on purification), as the lipophilic DMT group significantly increases the retention time of the full-length product, allowing for excellent separation from failure sequences that lack the DMT group.
-
Columns and Buffers:
-
Anion-Exchange: A column like the Dionex PA-200 with a sodium perchlorate (B79767) gradient at elevated temperatures (50-60°C) can be effective. The heat helps to denature any secondary structures in the RNA that might interfere with separation.[5]
-
Reverse-Phase: A C18 column is typically used.
-
Conclusion
5'-O-DMT-2'-O-TBDMS-Bz-rC is a cornerstone of modern RNA synthesis. The strategic placement of the DMT, TBDMS, and benzoyl protecting groups allows for the controlled, directional synthesis of RNA oligonucleotides with high efficiency. A thorough understanding of the synthesis cycle and the subsequent deprotection protocols is essential for researchers and drug development professionals working to produce high-quality, synthetic RNA for a wide range of applications, from basic research to the development of RNA-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 4. agilent.com [agilent.com]
- 5. glenresearch.com [glenresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5'-O-DMT-2'-O-TBDMS-Bz-rC - Immunomart [immunomart.com]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
